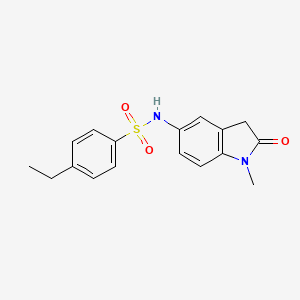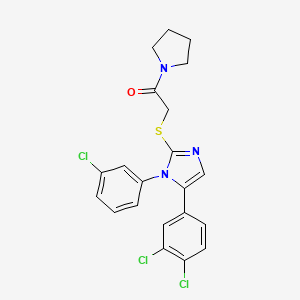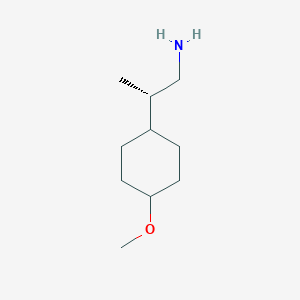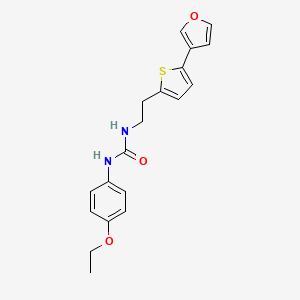
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide, also known as 'DT-01', is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxalamide derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
One of the significant applications in scientific research related to similar compounds involves amyloid imaging in Alzheimer's disease. Studies have focused on developing amyloid imaging ligands for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease. These ligands, including radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been studied for their potential to enable early detection of Alzheimer's disease and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Coordination Chemistry and Biological Properties
Another area of application is in coordination chemistry, where compounds like 1-(acyl/aroyl)-3-(substituted) thioureas have been explored for their chemistry, structure, potential applications, and biological properties. These compounds have found extensive applications as ligands in coordination chemistry, showcasing the impact of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions and their role in the coordination properties displayed by these ligands (Saeed, Flörke, & Erben, 2014).
Environmental and Toxicological Studies
Research also extends into the environmental fate and toxicology of chemical compounds, including investigations into carcinogen metabolites in humans. These studies aim to understand the effects of tobacco and cancer through measurement of human urinary carcinogen metabolites, providing insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans (Hecht, 2002).
Analytical and Synthetic Chemistry Applications
In analytical and synthetic chemistry, research on the synthesis of key intermediates for pharmaceuticals, such as 2-Fluoro-4-bromobiphenyl, crucial for the manufacture of anti-inflammatory and analgesic materials, highlights the practical applications of complex chemical synthesis and the development of efficient production methods (Qiu et al., 2009).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-20(2)14(11-7-8-23-10-11)9-18-15(21)16(22)19-13-5-3-12(17)4-6-13/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHUNAIDLYWTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)


![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)



![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)